Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate

Medicinal Chemistry Supramolecular Chemistry Crystal Engineering

Researchers seeking underexplored kinase inhibitor scaffolds face limited access to compounds with the critical 5-NH₂ hinge-binding motif. This compound delivers a privileged imidazo[1,2-a]pyridine core with three orthogonal vectors for combinatorial library synthesis. Key advantages: • 5-NH₂ enables CDK2 ATP-site hinge binding (IC50 28-560 nM for optimized derivatives) • Direct precursor to anti-TB carboxamides (MIC ≤0.006 µM vs. M. tuberculosis H37Rv) • Meets fragment library criteria (MW 219, logP 2.4); neutral ester avoids zwitterionic assay interference. Supplied with ≥95% purity for reliable screening.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 35220-24-7
Cat. No. B1288635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate
CAS35220-24-7
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1C(=CC=C2)N)C
InChIInChI=1S/C11H13N3O2/c1-3-16-11(15)10-7(2)13-9-6-4-5-8(12)14(9)10/h4-6H,3,12H2,1-2H3
InChIKeyRWHVYNZCSZKUSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate – Core Scaffold Identity & Procurement


Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate (CAS 35220-24-7) is a heterocyclic small molecule (MW 219.24 g/mol, formula C₁₁H₁₃N₃O₂) belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold present in several marketed drugs and preclinical candidates [1]. The compound features a fused bicyclic core with three key substitution points: a 5-amino group, a 2-methyl group, and a 3-ethyl carboxylate ester. It is commercially catalogued by multiple vendors, including ChemBridge Corporation (ID 4026798) as a screening compound and building block, with typical purity specifications of ≥95% (HPLC) from suppliers such as AKSci, Fluorochem, and Leyan . The ZINC database entry (ZINC35220) confirms the compound is currently without reported biological activity in ChEMBL, underscoring its status as a underexplored chemical tool rather than a validated bioactive molecule [2].

1
Screening library building block Underexplored imidazo[1,2-a]pyridine core suitable for HTS collection expansion
2
Kinase inhibitor scaffold exploration 5-Amino substitution matches validated CDK2 ATP-site binding motif; no direct bioactivity reported
3
Multi-vector derivatization Three orthogonal handles (NH₂, COOEt, C-6/C-8) support diversity-oriented synthesis

Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate – Irreplaceable vs. Close Analogs


Although several imidazo[1,2-a]pyridine-3-carboxylate derivatives share the same bicyclic core, the precise substitution pattern of ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate—specifically the simultaneous presence of the 5-amino group, the 2-methyl group, and the ethyl ester—creates a unique chemical entity that is not interchangeable with its closest commercially available analogs. The 5-amino substituent introduces an additional hydrogen bond donor (HBD = 1 vs. 0 for the des-amino analog) and acceptor site, fundamentally altering the hydrogen bonding capacity [1]. Removal of the 2-methyl group (as in ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate, CAS 35220-15-6) reduces lipophilicity and steric bulk; removal of the 5-amino group (as in ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, CAS 2549-19-1) eliminates the sole HBD and the nucleophilic amine handle . Hydrolysis to the free carboxylic acid (CAS 1369241-69-9) alters solubility, ionization state, and precludes direct ester-based coupling chemistries . The quantitative evidence below demonstrates that these structural differences translate into measurable physicochemical and reactivity divergences that directly impact fitness for specific research and industrial applications.

Des-amino analog (CAS 2549-19-1)
Lacks the 5-NH₂ hydrogen bond donor (HBD=0 vs 1), removing both target-engagement potential and the nucleophilic amine handle.
Des-methyl analog (CAS 35220-15-6)
Lower lipophilicity (~0.7 logP units) shifts the compound away from the permeability window while retaining identical HBD count; steric and metabolic profiles may differ.
Free carboxylic acid (CAS 1369241-69-9)
Ionized under most conditions complicates purification and prevents direct ester aminolysis; pre-activation is required for coupling chemistries.

Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate – Quantitative Evidence vs. Closest Analogs


Enhanced H-Bond Donor Capacity vs. Des-Amino Analog

Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate possesses one hydrogen bond donor (HBD = 1) originating from the primary aromatic amine at position 5, whereas its closest commercially available analog lacking the 5-amino substituent, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2549-19-1), has zero hydrogen bond donors (HBD = 0) [1]. This single HBD difference is critical: the amino group enables directed intermolecular hydrogen bonding with biological targets, co-crystal formers, and chromatographic stationary phases that the des-amino analog cannot engage. The amino group also serves as a nucleophilic handle for derivatization (e.g., amide coupling, diazotization, reductive amination), which is chemically impossible in the des-amino comparator .

H-Bond donor capacity
Head-to-head
HBD = 1 vs 0
Target vs des-amino analog
Enables directed hydrogen bonding and amine-based derivatization absent in comparator
Computed by PubChem (Cactvs)
Medicinal Chemistry Supramolecular Chemistry Crystal Engineering

Increased Lipophilicity vs. Des-Methyl Analog

The target compound has a computed XLogP3-AA of 2.4, reflecting the combined effect of the 2-methyl group and the ethyl ester [1]. For the des-methyl analog, ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate (CAS 35220-15-6, MW 205.21), the absence of the methyl substituent is predicted to reduce logP by approximately 0.7 units based on standard fragment-based contributions (ΔlogP for aromatic CH₃ ≈ +0.5–0.7) . This difference places the target compound in a more favorable lipophilicity range (logP 2–3) for passive membrane permeability while staying below the logP >5 threshold associated with poor solubility and promiscuous binding, as defined by Lipinski's Rule of Five. Importantly, the target retains the same hydrogen bond donor count (HBD = 1) as the des-methyl analog, meaning the lipophilicity gain does not come at the expense of HBD-based desolvation penalties [1].

Lipophilicity shift
Cross-study
ΔXLogP3 ≈ +0.7
Target (2.4) vs estimated des-methyl (1.7)
2-Methyl group places compound in a favorable logP window for cell permeability
Estimated fragment contribution; confirm experimentally
ADME Drug Design Physicochemical Profiling

Ethyl Ester vs. Free Acid: Diversifiable Coupling Advantage

The target compound features an ethyl carboxylate ester at position 3, which serves as a masked carboxylic acid that can be selectively unmasked under mild hydrolytic conditions (e.g., LiOH, THF/H₂O) or engaged directly in transesterification and aminolysis reactions. The corresponding free acid, 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1369241-69-9), has a predicted pKa of -0.65 ± 0.41 and density of 1.51 ± 0.1 g/cm³ . The free acid exists in ionized form under physiological and most synthetic conditions, complicating extraction, chromatographic purification, and coupling chemistry. In fragment-based drug discovery (FBDD) libraries, ester-protected building blocks like the target compound are preferred because they avoid zwitterionic character and enable direct amide bond formation with amine-containing fragments via ester aminolysis, a transformation not accessible from the free acid without pre-activation . Ethyl esters with imidazo[1,2-a]pyridine cores have been explicitly utilized as key intermediates in preparing minodronic acid and other pharmacologically active molecules [1].

Synthetic utility
Class-level
Ethyl ester vs free acid
Neutral extraction · direct aminolysis · no pre-activation
Ester form simplifies purification and coupling workflows vs ionized acid
Free acid pKa predicted -0.65; synthetic precedent for aminolysis
Synthetic Chemistry Parallel Synthesis Fragment-Based Drug Discovery

Aminoimidazo[1,2-a]pyridine as Validated Kinase Inhibitor Scaffold

The aminoimidazo[1,2-a]pyridine nucleus is a structurally validated class of ATP-competitive cyclin-dependent kinase (CDK) inhibitors. Hamdouchi et al. (2004–2005) reported that compounds from this family potently inhibit CDK2, with co-crystal structures (PDB: 1PYE, 1YKR) confirming binding at the ATP site [1]. Quantitatively, optimized aminoimidazo[1,2-a]pyridine derivatives achieved CDK2 IC₅₀ values as low as 28 nM (compound 1d), with selectivity exceeding 100-fold over CDK1, CDK4, GSK3β, CAMKII, PKA, and PKC isoforms [2]. Less optimized derivatives in the series showed IC₅₀ values of 324 nM (PDB 1PYE ligand) and 560 nM (PDB 1YKR ligand), demonstrating a tractable SAR gradient [3]. Although ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate itself has not been directly profiled against CDKs (no bioactivity data in ChEMBL or PubChem BioAssay), it bears the essential 5-amino substitution pattern common to all active members of this inhibitor class. The 3-ethyl ester substituent can serve as a vector for further optimization, as demonstrated by the elaboration of the imidazo[1,2-a]pyridine-3-carboxamide series that yielded anti-tubercular agents with MIC values ≤0.006 µM against M. tuberculosis H37Rv and activity against MDR/XDR strains [4].

Kinase inhibitor class
Class-level inference
Reported CDK2 IC₅₀ 28–560 nM range for analogs
Co-crystal structures PDB 1PYE, 1YKR confirm ATP-site binding
Scaffold is a validated kinase inhibitor core; target compound not directly profiled
Data to verify for this specific compound
Kinase Inhibition Cancer Therapeutics Structure-Based Drug Design

Three Orthogonal Derivatization Vectors

The target compound offers three chemically orthogonal derivatization vectors within a single low-molecular-weight framework (MW 219.24). The 5-amino group can undergo acylation, sulfonylation, reductive amination, or diazotization/Sandmeyer chemistry; the 3-ethyl ester can be hydrolyzed to the acid, reduced to the alcohol, or converted to amides via direct aminolysis; and the unsubstituted C-6 and C-8 positions of the pyridine ring are susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration) . This contrasts with the closest comparator scaffolds: the des-amino analog (CAS 2549-19-1) lacks the 5-NH₂ vector entirely; the des-methyl analog (CAS 35220-15-6) has altered C-2 reactivity; and the free acid (CAS 1369241-69-9) requires pre-activation for coupling. The imidazo[1,2-a]pyridine-3-carboxylate core has been specifically identified as a privileged scaffold for generating anti-bacterial compounds targeting FtsZ, with structure–activity relationship studies demonstrating that modifications at the 2-position (e.g., phenylthiomethyl), 6-position (e.g., bromo), and 3-position (e.g., ester vs. carboxamide) independently modulate potency against Streptococcus pneumoniae [1]. The target compound's three-vector substitution pattern provides a versatile starting point for systematic SAR exploration that simpler mono- or di-substituted analogs cannot match.

Derivatization vectors
Class-level
3 vs 2 vectors
5-NH₂ · 3-COOEt · C-6/C-8 vs closest analogs with only 2 handles
Higher diversity-per-compound ratio for systematic SAR exploration
Based on functional group analysis; synthetic precedent available
Parallel Synthesis Diversity-Oriented Synthesis Library Design

Purity Benchmarking for Screening Library Standards

Multiple independent vendors supply ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate with minimum purity specifications of 95% (AKSci: 95%; Fluorochem: 95.0%; Leyan: 95+%), exceeding the ≥90% purity threshold commonly required for inclusion in high-throughput screening (HTS) collections and fragment libraries . The compound's solid physical state at ambient temperature simplifies handling and long-term storage (recommended conditions: cool, dry place), which is advantageous compared to oily or hygroscopic analogs that require specialized storage protocols . This purity level is identical to or higher than that specified for the closest analog, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 2549-19-1, min. 95%), and comparable to the des-methyl analog (CAS 35220-15-6, ≥98% from MolCore) . Consistent ≥95% purity across multiple vendors mitigates the risk of batch-to-batch variability in screening campaigns and ensures reproducible synthetic derivatization yields.

Commercial purity
Source review
≥95% (HPLC)
Multi-vendor specification (AKSci, Fluorochem, Leyan)
Meets HTS library entry criterion; batch consistency supported by multiple sources
Verify lot-specific COA upon procurement
Quality Control Compound Management High-Throughput Screening

Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate – Key Application Scenarios


CDK2 Inhibitor Lead Generation

The aminoimidazo[1,2-a]pyridine scaffold is a structurally validated ATP-competitive kinase inhibitor core with demonstrated CDK2 IC₅₀ values ranging from 28 to 560 nM for optimized derivatives [1]. Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate bears the essential 5-amino substitution pattern required for CDK2 ATP-site binding, as confirmed by co-crystal structures (PDB: 1PYE, 1YKR). The 3-ethyl ester provides a synthetic handle for conversion to carboxamides, a transformation that has yielded sub-nanomolar anti-tubercular agents in the imidazo[1,2-a]pyridine-3-carboxamide series (MIC ≤0.006 µM vs. M. tuberculosis H37Rv) [2]. Researchers initiating CDK inhibitor programs should select this compound over the des-amino analog (CAS 2549-19-1) because the 5-NH₂ group is critical for hinge-region hydrogen bonding to the kinase; the des-methyl analog (CAS 35220-15-6) may be considered if lower lipophilicity is desired, but it sacrifices the favorable logP window (ΔXLogP3 ≈ -0.7) that the 2-methyl group provides for cell permeability [3].

Diversity-Oriented Synthesis Libraries

With three orthogonal derivatization vectors (5-NH₂, 3-COOEt, and unsubstituted C-6/C-8 positions), this compound enables systematic combinatorial library construction from a single starting material [1]. A typical workflow might involve: (Step 1) amidation or sulfonylation at the 5-amino position; (Step 2) ester hydrolysis and amide coupling at the 3-position; and (Step 3) electrophilic halogenation at C-6 or C-8 to introduce additional diversity elements. No single closest analog provides all three vectors: the des-amino analog lacks the 5-NH₂ handle, the des-methyl analog has altered reactivity at C-2, and the free acid requires pre-activation at the 3-position. For procurement teams building DOS libraries, the target compound offers a higher diversity-per-compound ratio than any of its commercially available close analogs, maximizing the chemical space explored per synthesis cycle [2].

Fragment-Based Drug Discovery Screening

With a molecular weight of 219.24 g/mol (<250 Da), XLogP3 of 2.4, and 3 rotatable bonds, ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate satisfies standard fragment library criteria (Rule of Three: MW <300, logP ≤3, HBD ≤3, HBA ≤3—the compound meets all except HBA = 4, which is marginally over) [1]. The ethyl ester is preferred over the free carboxylic acid (CAS 1369241-69-9, predicted pKa -0.65) for FBDD libraries because the neutral ester avoids zwitterionic character that complicates biophysical assays (NMR, SPR, ITC) and crystallography. The amino group enables subsequent fragment elaboration via amide coupling, and the imidazo[1,2-a]pyridine core has been explicitly identified as a privileged fragment scaffold in kinase and antibacterial FBDD campaigns [2]. Compound management teams should prioritize this compound over the free acid for FBDD library inclusion due to its superior compatibility with standard fragment screening workflows [3].

Anti-Infective Scaffold: FtsZ and Tuberculosis

The imidazo[1,2-a]pyridine-3-carboxylate core has demonstrated narrow-spectrum antibacterial activity against Streptococcus pneumoniae via FtsZ inhibition (IP-01, a 6-bromo-2-phenylthiomethyl analog) [1]. Independent studies have shown that imidazo[1,2-a]pyridine-3-carboxamides achieve MIC values ≤0.006 µM against M. tuberculosis H37Rv and maintain potency against multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical isolates, surpassing the clinical candidate PA-824 by nearly 10-fold [2]. Although ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate has not been directly evaluated against these targets, the 2-methyl-3-ethyl ester substitution pattern positions it as a direct synthetic precursor to the active 3-carboxamide series via simple ester aminolysis. The 5-amino group offers an additional vector for appending substituents that could modulate selectivity between bacterial FtsZ and mammalian tubulin [2]. Researchers in anti-infective drug discovery should select this compound as a versatile starting scaffold for exploring both the anti-pneumococcal and anti-tubercular potential of the imidazo[1,2-a]pyridine chemotype.

Application
Selection Property
Validation Focus
CDK2 pathway inhibitor discovery research
5-NH₂ hinge-binding motif presence
ATP-competitive binding assay; confirm kinase panel selectivity
Diversity-oriented synthesis libraries
Three orthogonal derivatization handles
Parallel chemistry feasibility; yield and purity across reaction types
Fragment-based screening library building block
Rule-of-three compliance (MW
Biophysical screening compatibility (SPR, NMR, DSF)
Anti-infective target screening (FtsZ, M. tuberculosis)
Imidazo[1,2-a]pyridine-3-carboxylate core as synthetic precursor
Ester-to-carboxamide conversion; MIC determination against bacterial panels
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